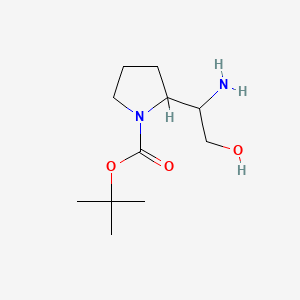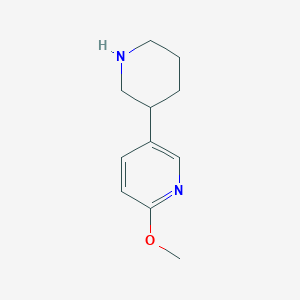
2-Methoxy-5-(piperidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(piperidin-3-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the second position and a piperidinyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(piperidin-3-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and piperidinyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a suitable leaving group for methoxy substitution; piperidine for piperidinyl substitution.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-5-(piperidin-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of heterocyclic compounds with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the piperidinyl group, making it less versatile in certain applications.
3-Methoxypyridine: The methoxy group is at a different position, affecting its chemical reactivity and biological activity.
2,6-Dimethoxypyridine: Contains an additional methoxy group, which can influence its chemical properties and applications.
Uniqueness
2-Methoxy-5-(piperidin-3-yl)pyridine is unique due to the presence of both the methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methoxy-5-piperidin-3-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-4-10(8-13-11)9-3-2-6-12-7-9/h4-5,8-9,12H,2-3,6-7H2,1H3 |
InChI Key |
DTDIRRSTNNUUAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



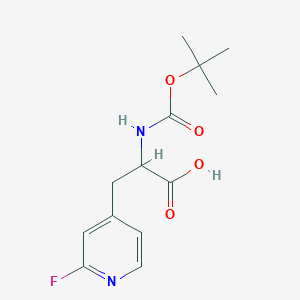
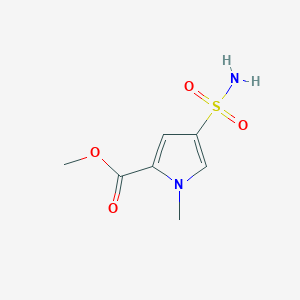
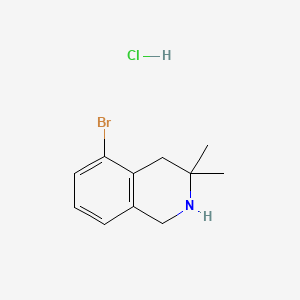
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)

![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13588088.png)
![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
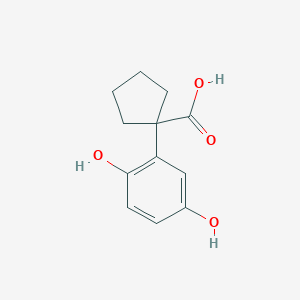
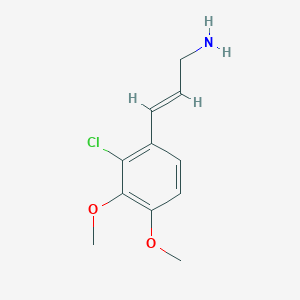

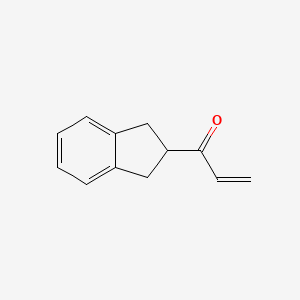
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
